2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one
Overview
Description
2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and trimethylphenyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one typically involves the reaction of 2,4,5-trimethylphenylmagnesium bromide with trifluoroacetyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trimethylphenyl group contributes to the compound’s stability and reactivity, facilitating its participation in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: This compound has similar trifluoromethyl and phenyl groups but differs in the substitution pattern on the phenyl ring.
2,2,2-Trifluoroacetophenone: Another related compound, differing in the absence of additional methyl groups on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one is unique due to the specific arrangement of trifluoromethyl and trimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability, reactivity, and lipophilicity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2,4,5-trimethylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-6-4-8(3)9(5-7(6)2)10(15)11(12,13)14/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIRWRWAXPHFAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664384 | |
Record name | 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220675-88-7 | |
Record name | 2,2,2-Trifluoro-1-(2,4,5-trimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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